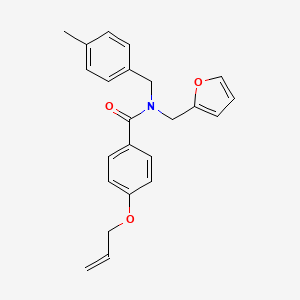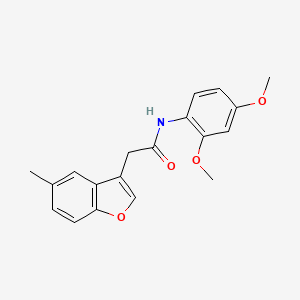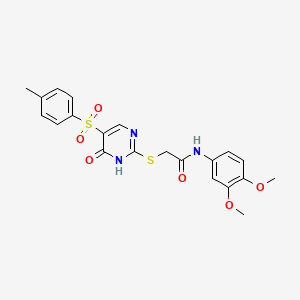![molecular formula C18H20N2O B14994453 1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B14994453.png)
1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methylphenoxy)butyl]-1H-benzimidazole is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a benzimidazole core linked to a butyl chain substituted with a 4-methylphenoxy group, which contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-methylphenol with 1,4-dibromobutane to form 4-(4-methylphenoxy)butyl bromide.
Cyclization: The intermediate is then reacted with o-phenylenediamine under basic conditions to form the benzimidazole ring, resulting in the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl chain or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the phenoxy or butyl chain.
Applications De Recherche Scientifique
1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes and proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole can be compared with other similar compounds, such as:
1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazole: Similar structure but with a chlorine substituent instead of a methyl group, which may alter its reactivity and biological activity.
1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazole: Contains a methoxy group instead of a methyl group, potentially affecting its chemical properties and applications.
Uniqueness: The presence of the 4-methylphenoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C18H20N2O |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-[4-(4-methylphenoxy)butyl]benzimidazole |
InChI |
InChI=1S/C18H20N2O/c1-15-8-10-16(11-9-15)21-13-5-4-12-20-14-19-17-6-2-3-7-18(17)20/h2-3,6-11,14H,4-5,12-13H2,1H3 |
Clé InChI |
OSVBLWOIRUSIFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCCCCN2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14994372.png)



![2-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid](/img/structure/B14994389.png)


![ethyl 4-[[2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetyl]amino]benzoate](/img/structure/B14994404.png)
![Ethyl 4-{[(3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B14994422.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B14994429.png)
![5-chloro-2-(ethylsulfanyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B14994431.png)

![N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14994443.png)
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14994449.png)
